(2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide is a chemical compound with the molecular formula C27H23BrFO2P. It is known for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide typically involves the reaction of 2-fluoro-4-(methoxycarbonyl)benzyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phosphonium salts, while oxidation reactions may produce oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide has several scientific research applications:
Organic Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential therapeutic properties and is used in the development of new drugs.
Biological Research: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide involves its interaction with specific molecular targets. The compound can interact with cellular membranes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide include:
- (4-Methoxycarbonylbenzyl)triphenylphosphonium bromide
- (4-Carbomethoxybenzyl)triphenylphosphonium chloride
Uniqueness
What sets (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide apart from similar compounds is the presence of the fluoro group, which can significantly influence its reactivity and interactions in chemical and biological systems. This unique structural feature can enhance its utility in specific applications, making it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C27H23BrFO2P |
---|---|
Molekulargewicht |
509.3 g/mol |
IUPAC-Name |
(2-fluoro-4-methoxycarbonylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H23FO2P.BrH/c1-30-27(29)21-17-18-22(26(28)19-21)20-31(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LOAPSNYOZISXAQ-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.